molecular formula C7H8N2O3S2 B14809301 2-((2-Oxo-2-(thiazol-2-ylamino)ethyl)thio)acetic acid

2-((2-Oxo-2-(thiazol-2-ylamino)ethyl)thio)acetic acid

Cat. No.: B14809301
M. Wt: 232.3 g/mol
InChI Key: KCXFMHUIYZLAKU-UHFFFAOYSA-N
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Description

2-((2-Oxo-2-(thiazol-2-ylamino)ethyl)thio)acetic acid (hereafter referred to as the target compound) is a sulfur-containing heterocyclic derivative with a thiazole core linked to an oxoethylthioacetic acid moiety. Its structure combines a thiazole ring (a five-membered aromatic system with nitrogen and sulfur atoms) with a thioether bridge and a carboxylic acid group.

The compound’s synthesis typically involves coupling reactions between thiazol-2-ylamine derivatives and thioacetic acid precursors.

Properties

Molecular Formula

C7H8N2O3S2

Molecular Weight

232.3 g/mol

IUPAC Name

2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylacetic acid

InChI

InChI=1S/C7H8N2O3S2/c10-5(3-13-4-6(11)12)9-7-8-1-2-14-7/h1-2H,3-4H2,(H,11,12)(H,8,9,10)

InChI Key

KCXFMHUIYZLAKU-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)NC(=O)CSCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Oxo-2-(thiazol-2-ylamino)ethyl)thio)acetic acid typically involves the reaction of thiazole derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 2-bromo-1-(thiazol-2-yl)ethanone with thiourea, followed by the addition of acetic acid . The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-((2-Oxo-2-(thiazol-2-ylamino)ethyl)thio)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

2-((2-Oxo-2-(thiazol-2-ylamino)ethyl)thio)acetic acid has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((2-Oxo-2-(thiazol-2-ylamino)ethyl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, leading to the inhibition of their activity. This compound may also interfere with cellular processes such as DNA replication and protein synthesis, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s structural relatives can be categorized based on modifications to the thiazole ring, substituent groups, or the acetic acid backbone. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison
Compound Name Structural Features Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Target Compound Thiazol-2-ylamino, oxoethylthio acetic acid C₇H₇N₃O₃S₂ 245.28 Potential antimicrobial activity inferred from benzisothiazolone derivatives
2-((5-Cyanothiazol-2-yl)amino)-2-oxoacetic acid (42) 5-Cyano substitution on thiazole ring C₆H₄N₄O₃S 212.18 Low synthesis yield (26%); reactivity influenced by electron-withdrawing cyano group
2-(2-Aminothiazol-4-yl)-2-oxoacetic acid Amino group at thiazole-4 position C₅H₅N₃O₃S 187.17 Intermediate for antibiotics (e.g., cephalosporins); enhanced solubility due to -NH₂
2-Oxo-2-(thiophen-2-yl)acetic acid (2l) Thiophene replaces thiazole (sulfur-only heterocycle) C₆H₄O₃S 156.16 Altered electronic properties; weaker hydrogen-bonding capacity vs. thiazole
Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate Formamido group at thiazole-2; ethyl ester replaces acetic acid C₈H₉N₃O₄S 243.24 Improved lipophilicity; potential prodrug form for enhanced bioavailability
[2-(2-Fluoro-phenylamino)-thiazol-4-yl]-acetic acid Fluorophenylamino substituent on thiazole C₁₁H₁₀FN₃O₂S 267.28 Enhanced metabolic stability due to fluorine; possible kinase inhibition

Key Research Findings

Antimicrobial Activity: Benzisothiazolone derivatives (e.g., 2-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid) exhibit notable antibacterial and antifungal activities, suggesting the target compound’s thiazole core may confer similar properties .

Synthetic Challenges: The low yield (26%) of 2-((5-cyanothiazol-2-yl)amino)-2-oxoacetic acid underscores the difficulty in introducing electron-withdrawing groups (e.g., -CN) to thiazoles, likely due to steric or electronic hindrance .

Bioavailability Modifications : Ester derivatives (e.g., ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate) demonstrate how esterification can enhance membrane permeability, though at the cost of reduced water solubility .

Physicochemical and Pharmacokinetic Insights

  • Solubility : The carboxylic acid group in the target compound improves aqueous solubility compared to ester derivatives (e.g., ), but may limit blood-brain barrier penetration.
  • Electron Effects : Electron-withdrawing groups (e.g., -CN in ) decrease thiazole ring basicity, altering reactivity in nucleophilic substitution reactions.
  • Metabolic Stability : Fluorinated derivatives (e.g., ) resist oxidative metabolism, extending half-life in vivo.

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